11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC15669724
Molecular Formula: C34H32N2O4
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H32N2O4 |
|---|---|
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | 9-(4-methoxyphenyl)-6-(4-methoxy-3-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C34H32N2O4/c1-38-26-15-12-23(13-16-26)25-18-29-33(30(37)19-25)34(36-28-11-7-6-10-27(28)35-29)24-14-17-31(39-2)32(20-24)40-21-22-8-4-3-5-9-22/h3-17,20,25,34-36H,18-19,21H2,1-2H3 |
| Standard InChI Key | LOASNIOZBWYJBS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)OCC6=CC=CC=C6)C(=O)C2 |
Introduction
The compound 11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one is a complex organic molecule with a specific chemical structure. It belongs to the class of dibenzodiazepines, which are known for their diverse pharmacological activities. This compound is characterized by its unique structural features, including a benzyloxy group and methoxyphenyl substituents, which contribute to its potential biological interactions.
Synthesis and Preparation
The synthesis of this compound typically involves complex organic reactions, often requiring multiple steps to form the dibenzodiazepine core and attach the necessary substituents. The specific synthesis pathway may vary depending on the availability of starting materials and the desired yield.
Biological Activity and Potential Applications
While specific biological activities of 11-[3-(benzyloxy)-4-methoxyphenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one are not extensively documented, compounds within the dibenzodiazepine class are known for their potential therapeutic applications. These include neurological effects and interactions with various biological targets, which could lead to pharmacological uses.
Suppliers and Availability
This compound is available from specialized chemical suppliers, including those in Russia and the Netherlands. Suppliers like VITAS-M LABORATORY, LTD. and Specs provide access to this compound for research purposes.
Safety and Handling
Given its chemical structure, handling this compound requires standard laboratory precautions, including the use of protective equipment to avoid exposure. Specific safety data sheets (SDS) should be consulted for detailed safety information.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume